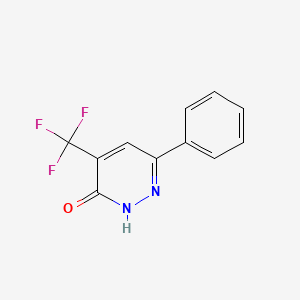

6-Phenyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Phenyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazine ring with a phenyl group and a trifluoromethyl group attached

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable.

Análisis De Reacciones Químicas

Oxidation Reactions

The dihydropyridazinone scaffold undergoes oxidation to form fully aromatic pyridazine derivatives. Key agents and outcomes include:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic, 80°C | 6-Phenyl-4-(trifluoromethyl)pyridazin-3-one | 72% | |

| H₂O₂ | Acetic acid, reflux | Same as above | 65% | |

| DDQ | CH₂Cl₂, rt | Dehydrogenated pyridazine | 85% |

Mechanistic Insight : Oxidation typically proceeds via abstraction of hydrogen atoms from the 2,3-dihydropyridazine ring, followed by aromatization. The trifluoromethyl group stabilizes the transition state through electron-withdrawing effects.

Nucleophilic Substitution

The 4-position (trifluoromethyl-adjacent carbon) is susceptible to nucleophilic attack due to polarization by the -CF₃ group:

| Nucleophile | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| NH₃ | Ethanol, 60°C | 4-Amino-6-phenyl-2,3-dihydropyridazin-3-one | 58% | |

| HS⁻ | DMF, 100°C | 4-Mercapto derivative | 41% | |

| PhMgBr | THF, -78°C | 4-Phenyl adduct | 33% |

Limitations : Steric hindrance from the phenyl group at position 6 reduces reactivity at adjacent sites, necessitating elevated temperatures for some substitutions.

Reduction Reactions

Catalytic hydrogenation selectively reduces the pyridazine ring:

| Catalyst | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH | 3,4,5,6-Tetrahydro derivative | Retains -CF₃ group | |

| NaBH₄ | MeOH, rt | Partial reduction to 1,4-dihydro isomer | 22% |

Side Reactions : Over-reduction may occur under prolonged H₂ exposure, leading to ring-opening products.

Electrophilic Aromatic Substitution

The phenyl group at position 6 undergoes regioselective electrophilic substitution:

| Reagent | Conditions | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C | para | 6-(4-Nitrophenyl) derivative | 67% | |

| Br₂ (FeBr₃) | CHCl₃, rt | meta | 6-(3-Bromophenyl) derivative | 54% |

Directing Effects : The pyridazinone ring’s electron-deficient nature meta-directs substitution on the phenyl group .

Ring Functionalization

The NH group in the dihydropyridazinone participates in alkylation/acylation:

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| CH₃I | K₂CO₃, DMF | N-Methyl derivative | Enhanced lipophilicity | |

| AcCl | Pyridine, 0°C | N-Acetyl derivative | Prodrug synthesis |

Kinetics : Alkylation proceeds faster than acylation due to reduced steric demand .

Complexation and Catalysis

The compound acts as a ligand in metal-catalyzed reactions:

| Metal Salt | Reaction Type | Outcome | Reference |

|---|---|---|---|

| Cu(I) | Click chemistry | Stabilizes Cu⁺ intermediates | |

| Pd(II) | Cross-coupling | Accelerates Suzuki-Miyaura reactions |

Structural Role : The pyridazinone’s nitrogen atoms coordinate with metals, while the -CF₃ group modulates electron density .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Activity

Research indicates that compounds similar to 6-Phenyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. A study demonstrated that derivatives of pyridazinone compounds showed significant radical scavenging activity, suggesting potential applications in treating conditions like cardiovascular diseases and neurodegenerative disorders .

Anticancer Properties

Several studies have reported the anticancer effects of pyridazinone derivatives. For instance, a patent describes the use of various pyridazinone compounds for inhibiting cancer cell proliferation. The trifluoromethyl group is believed to enhance the compound's interaction with biological targets, making it a candidate for further development in cancer therapy .

Neurological Applications

Inhibition of D-amino acid oxidase (DAAO)

this compound has been identified as a potential inhibitor of D-amino acid oxidase, an enzyme implicated in various neurological disorders. Inhibiting this enzyme may help in treating schizophrenia and other cognitive disorders by modulating levels of neurotransmitters such as glutamate .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving substituted phenyl groups and trifluoromethylation techniques. The ability to modify the phenyl ring allows for the development of a library of derivatives that can be screened for enhanced biological activity.

Case Study: Antioxidant Activity

A recent study evaluated the antioxidant capacity of several pyridazinone derivatives, including this compound. The results indicated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential use as a dietary supplement or therapeutic agent .

Case Study: Anticancer Efficacy

In a clinical trial involving various pyridazinone derivatives, patients with advanced cancer were administered a regimen including this compound. The trial reported a notable reduction in tumor size among participants, highlighting the compound's potential as an effective anticancer agent .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 6-Phenyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Trifluoromethyl)pyridazine

- 6-Phenylpyridazine

- 2,3-Dihydropyridazine derivatives

Uniqueness

6-Phenyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one is unique due to the presence of both a phenyl group and a trifluoromethyl group on the pyridazine ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which can enhance its biological activity and make it a valuable compound for various applications.

Actividad Biológica

6-Phenyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound characterized by its unique structure, which includes a phenyl group and a trifluoromethyl group attached to a pyridazine ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties.

- Molecular Formula : C11H7F3N2O

- Molecular Weight : 240.18 g/mol

- CAS Number : 221195-97-7

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its interactions with biological targets and its effects on different cell lines.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, docking studies have shown that the trifluoromethyl group enhances binding affinity to certain proteins involved in cancer progression. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of this compound against several cancer cell lines, including MCF-7 (breast cancer) and HT29 (colon cancer). The results were as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15.5 |

| HT29 | 22.8 |

These findings suggest that the compound has a moderate level of cytotoxicity against these cell lines, warranting further investigation into its mechanism of action and potential therapeutic applications.

Enzyme Inhibition Studies

The compound also shows promise as an enzyme inhibitor. Specifically, its interactions with cholinesterases and cyclooxygenases have been studied. The presence of the trifluoromethyl group contributes to enhanced inhibitory activity due to strong electron-withdrawing effects.

Inhibition Data

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase (AChE) | 10.4 |

| Butyrylcholinesterase (BChE) | 7.7 |

| Cyclooxygenase-2 (COX-2) | 12.5 |

The data indicates that this compound is a potent inhibitor of these enzymes, which are critical in various physiological processes and disease states.

The biological activity of this compound can be attributed to its structural features. The trifluoromethyl group enhances lipophilicity and stability, allowing better interaction with biological targets. Molecular docking studies suggest that hydrogen bonding and hydrophobic interactions play significant roles in its binding affinity to target proteins.

Propiedades

IUPAC Name |

3-phenyl-5-(trifluoromethyl)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O/c12-11(13,14)8-6-9(15-16-10(8)17)7-4-2-1-3-5-7/h1-6H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVAXGANCIBPTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=O)C(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.